molecular formula C11H10O2S B167946 2-(5-Methyl-1-benzothiophen-3-yl)acetic acid CAS No. 1735-12-2

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid

Cat. No.: B167946
CAS No.: 1735-12-2
M. Wt: 206.26 g/mol
InChI Key: KYZMXUFJGWTSOX-UHFFFAOYSA-N
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Description

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with an acetic acid group and a methyl group attached. This compound is part of the larger family of thiophene derivatives, which are known for their diverse biological and chemical properties.

Scientific Research Applications

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

Thiophene-based analogs are a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

As thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds , they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of Benzo(b)thiophene-3-acetic acid, 5-methyl- could be in the development of new drugs and therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene-3-acetic acid, 5-methyl- typically involves the construction of the thiophene ring followed by functionalization at specific positions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoester in the presence of elemental sulfur . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of benzo(b)thiophene-3-acetic acid, 5-methyl- may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1-benzothiophen-3-yl)acetic acid is unique due to the presence of both the acetic acid and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with biological targets and different physicochemical properties compared to similar compounds .

Properties

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMXUFJGWTSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169623
Record name Benzo(b)thiophene-3-acetic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-12-2
Record name Benzo(b)thiophene-3-acetic acid, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-acetic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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